4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one
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Overview
Description
Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- is a complex organic compound with a unique structure that includes a pyran ring fused with a cyclononane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- typically involves multi-step organic reactions. One common method is the cycloaddition reaction between a pyran derivative and a cyclononane precursor. The reaction conditions often require the presence of a catalyst, such as palladium, and are carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the cyclononane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.
Scientific Research Applications
Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds have a similar pyran ring but with a smaller cyclopentane ring.
Pyrano[4,3-b]pyran-2,5-dione: Another related compound with a different ring structure.
Properties
CAS No. |
100257-07-6 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-hydroxy-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]pyran-2-one |
InChI |
InChI=1S/C12H16O3/c13-10-8-12(14)15-11-7-5-3-1-2-4-6-9(10)11/h8,13H,1-7H2 |
InChI Key |
RMZZSILIERFHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CCC1)OC(=O)C=C2O |
Origin of Product |
United States |
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